3-[(4-Methoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol
Description
Properties
IUPAC Name |
3-(4-methoxyanilino)-6-(4-methylphenyl)-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-11-3-5-12(6-4-11)15-16(22)19-17(21-20-15)18-13-7-9-14(23-2)10-8-13/h3-10H,1-2H3,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIACESEBOZKRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(NC2=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol typically involves the reaction of appropriate aniline derivatives with triazine precursors. One common method involves the use of 4-methoxyaniline and 4-methylbenzaldehyde as starting materials. These reactants undergo a series of condensation and cyclization reactions under controlled conditions to form the desired triazine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to facilitate the reactions and improve efficiency. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Molecular Formula
- Molecular Formula : C16H17N3O
- Molecular Weight : 269.33 g/mol
Anticancer Activity
Recent studies have indicated that triazine derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Case Study : A study on related triazine compounds demonstrated that modifications at the phenyl ring can significantly enhance cytotoxicity against human cancer cell lines. For instance, compounds with methoxy substitutions showed improved selectivity and potency compared to their unsubstituted counterparts .
Anticonvulsant Properties
The anticonvulsant potential of triazine derivatives has been explored in various models. The presence of the amino group in 3-[(4-Methoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol is believed to contribute to its neuroprotective effects.
- Research Findings : In experimental models, triazine compounds have shown effectiveness in reducing seizure activity. For example, a related compound demonstrated significant protection against picrotoxin-induced seizures .
UV Absorption and Photostability
Triazine derivatives are also recognized for their applications as UV absorbers in the textile industry. The compound's structure allows it to absorb UV radiation effectively, providing protection to materials from photodegradation.
- Application Example : A comparative study highlighted that triazine-based UV absorbers outperform traditional benzotriazole-based products in terms of stability and efficiency .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity.
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and cytotoxicity |
| Methyl Phenyl Group | Influences binding affinity to biological targets |
| Amino Group | Contributes to neuroprotective effects |
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table highlights key structural differences and molecular properties between the target compound and analogs:
*Estimated molecular formula for target compound: C₁₇H₁₆N₄O₂ (MW ~308.34).
Key Observations :
- The methylsulfanyl group in ’s compound enhances lipophilicity compared to the target compound’s amino group.
- The triazole derivatives () exhibit ketone or linker-based modifications, which may influence electronic properties and binding affinities.
Critical Analysis of Substituent Impact
Biological Activity
3-[(4-Methoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol is a synthetic organic compound belonging to the triazine class. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly as an enzyme inhibitor and in cancer treatment. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 3-(4-methoxyanilino)-6-(4-methylphenyl)-1,2,4-triazin-5(4H)-one. Its molecular formula is , with a molecular weight of 342.36 g/mol. The structure features a triazine ring substituted with methoxy and methyl groups, which are critical for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the reaction of 4-methoxybenzylamine with cyanuric chloride to form an intermediate, followed by reaction with 4-methylphenylamine under conditions such as reflux in organic solvents like dichloromethane or acetonitrile.
Enzyme Inhibition
Research indicates that compounds similar to this compound can act as enzyme inhibitors. The mechanism often involves binding to the active sites of enzymes, thereby preventing substrate interaction and inhibiting enzymatic activity. This property is particularly valuable in drug design for conditions such as cancer and inflammation.
Anticancer Activity
Several studies have evaluated the anticancer potential of triazine derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often range below 10 µg/mL in assays against HeLa and SKOV-3 cells, indicating potent activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HeLa | <10 |
| Similar Triazine Derivative | SKOV-3 | <10 |
Antimicrobial Activity
In addition to anticancer properties, triazine derivatives have demonstrated antimicrobial activity. For example, related compounds have been tested against clinical strains of Staphylococcus aureus and exhibited significant inhibition of biofilm formation at concentrations lower than those causing hemolysis . This suggests potential applications in treating bacterial infections.
Case Studies
- Antiviral Activity : A recent study highlighted the antiviral potential of triazine derivatives against various viruses. Compounds structurally related to this compound showed promising results with EC50 values indicating effective inhibition of viral replication .
- In Vivo Studies : Animal models have been used to assess the therapeutic efficacy of triazine derivatives in cancer treatment. These studies often report tumor regression in treated groups compared to controls, supporting the compound's potential as a chemotherapeutic agent.
Q & A
Q. What are common synthetic routes for 1,2,4-triazine derivatives, and how do they apply to this compound?
- Methodological Answer : The synthesis of 1,2,4-triazine derivatives typically involves cyclization of hydrazides or condensation of intermediates. For example, intermediates like 2-amino-4-methylthiophene-3-carbohydrazide ( ) are used to form triazine cores via nucleophilic substitution or cycloaddition. For the target compound, a plausible route includes reacting 4-methoxyphenylamine with a pre-functionalized triazine precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. How can I confirm the purity and structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : C18 column, methanol/water (70:30), UV detection at 254 nm.
- NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl/methylphenyl groups) and hydroxyl protons (broad singlet, δ ~10–12 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode; expected [M+H]⁺ ~343 m/z (exact mass: 342.37 g/mol, calculated from molecular formula). Cross-reference with databases like PubChem or NIST .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles ().
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols ().
- Emergency Protocols : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes (). Toxicity data for similar triazines suggests potential acute oral toxicity (LD₅₀ > 300 mg/kg in rats) .
Advanced Research Questions
Q. How can I resolve contradictions in reported bioactivity data for 1,2,4-triazine analogs?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). For example:
- Antimicrobial Activity : Compare MIC values across studies using standardized CLSI protocols. Adjust for solvent effects (DMSO vs. saline) .
- Anti-inflammatory Activity : Validate via COX-2 inhibition assays (IC₅₀) and cross-check with in vivo models (e.g., carrageenan-induced edema in rats) .
- Data Normalization : Use positive controls (e.g., ibuprofen for anti-inflammatory assays) to calibrate results .
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Methodological Answer :
- Co-solvents : Use PEG-400 or cyclodextrins (10–20% w/v in saline) to enhance aqueous solubility .
- Salt Formation : React the hydroxyl group with sodium hydroxide to form a water-soluble sodium salt.
- Nanoformulation : Encapsulate in PLGA nanoparticles (75:25 lactide:glycolide ratio) for sustained release .
Q. How do substituents (methoxy vs. methyl groups) impact electronic properties and reactivity?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density. The methoxy group donates electrons via resonance (+M effect), while the methyl group exerts a weak inductive (+I) effect .
- Experimental Validation : Use Hammett substituent constants (σ values: OMe = -0.27, Me = -0.17) to predict reactivity in electrophilic substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
